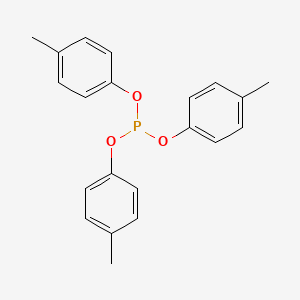

Tri-p-tolyl phosphite

Description

BenchChem offers high-quality Tri-p-tolyl phosphite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-p-tolyl phosphite including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(4-methylphenyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)22-25(23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVFLQDDNUQKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060718 | |

| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-42-8, 25586-42-9 | |

| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, tris(methylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025586429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-p-tolyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid, tris(4-methylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-p-tolyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(methylphenyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(METHYLPHENYL) PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YVP05131V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tri-p-tolyl phosphite synthesis from p-cresol and PCl3

An In-depth Technical Guide to the Synthesis of Tri-p-tolyl Phosphite from p-Cresol and Phosphorus Trichloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of tri-p-tolyl phosphite, a significant organophosphorus compound utilized as a stabilizer, antioxidant, and chemical intermediate.[1] The synthesis is achieved through the reaction of p-cresol with phosphorus trichloride (PCl₃). This document details the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, outlines methods for purification and characterization, and emphasizes critical safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide integrates established chemical principles with practical, field-proven insights to ensure a safe, reliable, and efficient synthesis.

Introduction and Significance

Tri-p-tolyl phosphite, also known as phosphorous acid tri-p-tolyl ester, is a versatile organophosphorus compound. Its utility stems from its ability to act as a highly effective antioxidant and thermal stabilizer in polymers such as plastics and elastomers, where it prevents oxidative degradation and prolongs material lifespan.[1] Furthermore, it serves as a valuable intermediate in the synthesis of other organophosphorus compounds, including flame retardants and ligands for coordination chemistry.[1] The most common and direct synthetic route involves the reaction of phosphorus trichloride with p-cresol, often in the presence of a base to act as an acid scavenger.[2]

Reaction Mechanism and Chemical Principles

The synthesis of tri-p-tolyl phosphite is a classic example of nucleophilic substitution at a phosphorus(III) center. The reaction proceeds through a stepwise mechanism where the three chlorine atoms of phosphorus trichloride are sequentially replaced by p-cresolate groups.

Mechanism:

-

First Substitution: The hydroxyl group of a p-cresol molecule acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₃. This results in the formation of a p-tolyloxy dichlorophosphite intermediate and the liberation of one molecule of hydrogen chloride (HCl).

-

Second Substitution: A second molecule of p-cresol reacts with the p-tolyloxy dichlorophosphite intermediate, yielding di(p-tolyl)oxy chlorophosphite and another molecule of HCl.

-

Third Substitution: The final substitution occurs when a third molecule of p-cresol displaces the last chlorine atom, forming the desired product, tri-p-tolyl phosphite, and a final molecule of HCl.

The overall balanced chemical equation is:

3 CH₃C₆H₄OH + PCl₃ → P(OC₆H₄CH₃)₃ + 3 HCl

A critical aspect of this synthesis is the management of the hydrogen chloride byproduct. HCl can protonate the p-cresol, reducing its nucleophilicity and slowing the reaction. To drive the equilibrium towards the product, the HCl must be removed from the reaction mixture. This is typically achieved in one of two ways:

-

Use of a Base: An amine base, such as triethylamine or pyridine, is added to the reaction mixture. It reacts with the generated HCl to form a stable ammonium salt, which can be easily filtered off during work-up.[3]

-

Inert Gas Sparging: Bubbling an inert gas like nitrogen through the reaction mixture can physically remove the dissolved HCl gas, shifting the reaction equilibrium forward.[4] This method avoids the need for a base and simplifies purification.

Detailed Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of tri-p-tolyl phosphite. The causality behind each step is explained to ensure both reproducibility and a thorough understanding of the process.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| p-Cresol | Starting material (Nucleophile) |

| Phosphorus Trichloride (PCl₃) | Starting material (Electrophile) |

| Triethylamine (TEA) | Acid scavenger (Base) |

| Anhydrous Solvent (e.g., Toluene) | Reaction medium; must be dry to prevent PCl₃ hydrolysis |

| 500 mL Three-necked round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | To ensure homogeneous mixing |

| Dropping funnel | For controlled, dropwise addition of PCl₃ |

| Condenser with drying tube | To prevent atmospheric moisture ingress and contain vapors |

| Inert gas line (Nitrogen or Argon) | To maintain an anhydrous, inert atmosphere |

| Heating mantle / Oil bath | For controlled heating of the reaction |

| Ice bath | For initial cooling and controlling the exothermic reaction |

Quantitative Data

The following table outlines the reagent quantities based on a 0.1 mole PCl₃ scale.

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Molar Ratio |

| p-Cresol | 108.14 | 0.30 | 32.44 | - | 3.0 |

| Phosphorus Trichloride | 137.33 | 0.10 | 13.73 | 8.7 | 1.0 |

| Triethylamine | 101.19 | 0.33 | 33.4 | 46.0 | 3.3 |

| Anhydrous Toluene | - | - | - | 250 | - |

Note: A slight excess of triethylamine (10%) is used to ensure complete neutralization of the generated HCl.[3]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of tri-p-tolyl phosphite.

Step-by-Step Methodology

-

Apparatus Preparation: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Fit the top of the condenser with a calcium chloride drying tube or connect it to an inert gas line. Ensure all glassware is oven-dried to remove any residual moisture.[5]

-

Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 15 minutes to establish an inert atmosphere. This is crucial as PCl₃ reacts violently with water.[6][7]

-

Reagent Charging: In the reaction flask, dissolve p-cresol (32.44 g, 0.30 mol) and triethylamine (33.4 g, 0.33 mol) in 250 mL of anhydrous toluene with stirring.

-

Initial Cooling: Cool the flask in an ice-water bath to between 0 °C and 5 °C.

-

PCl₃ Addition: Add phosphorus trichloride (13.73 g, 0.10 mol) to the dropping funnel. Add the PCl₃ dropwise to the stirred p-cresol solution over approximately 60 minutes. The slow addition rate is essential to control the exothermic nature of the reaction.[3][8] A white precipitate of triethylammonium chloride will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the mixture to 60 °C using a heating mantle or oil bath and maintain this temperature for 2 hours with continuous stirring to ensure the reaction proceeds to completion.[3]

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot for ³¹P NMR analysis to confirm the disappearance of the PCl₃ starting material.[9]

Product Work-up and Purification

Proper work-up and purification are essential to isolate tri-p-tolyl phosphite in high purity.

Purification Workflow Diagram

Caption: Workflow for the purification and isolation of tri-p-tolyl phosphite.

Step-by-Step Methodology

-

Cooling and Filtration: After the reaction period, cool the flask to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated triethylammonium chloride. Wash the filter cake with a small amount of fresh anhydrous toluene to recover any entrained product.[10]

-

Aqueous Washing: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:

-

100 mL of deionized water.

-

100 mL of 1 M sodium hydroxide (NaOH) solution to remove any unreacted p-cresol.[3]

-

100 mL of brine (saturated NaCl solution) to aid in breaking any emulsions and to begin the drying process.

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

-

Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.[5]

-

Final Purification: The resulting crude oil is purified by vacuum distillation to yield pure tri-p-tolyl phosphite as a colorless to light-yellow liquid.[9][10]

Characterization of Tri-p-tolyl Phosphite

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

-

³¹P NMR: This is the most definitive technique for characterizing phosphorus compounds. Tri-p-tolyl phosphite will exhibit a single resonance in the characteristic region for phosphites. The related compound tri(p-tolyl)phosphine shows a signal at -8.8 ppm, providing a reference point for a P(III) species.[11][12]

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the tolyl rings and a singlet for the methyl group protons. For the analogous tri(p-tolyl)phosphine, these signals appear around 7.06 ppm (aromatic) and 2.26 ppm (methyl).[11] The integration ratio should correspond to the structure.

-

IR Spectroscopy: Key vibrational bands include P-O-Ar stretching and C-H stretching from the aromatic rings and methyl groups.[13]

Safety, Handling, and Waste Disposal

Extreme caution must be exercised when handling the reagents for this synthesis.

-

Phosphorus Trichloride (PCl₃): PCl₃ is highly toxic, corrosive, and reacts violently with water, releasing large amounts of HCl gas.[6][7] It causes severe burns upon contact with skin, eyes, and the respiratory tract.[14][15] All manipulations must be performed in a well-ventilated chemical fume hood.[16]

-

p-Cresol: This compound is toxic and corrosive. Avoid skin contact and inhalation.

-

Triethylamine: Flammable liquid and vapor; causes skin and eye irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[14]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A fire-retardant laboratory coat and closed-toe shoes are required.

Emergency Procedures:

-

Spills: For PCl₃ spills, do NOT use water. Cover the spill with a dry absorbent material like sand.[6]

-

Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6] For inhalation, move to fresh air immediately and seek medical attention.[7]

Waste Disposal:

-

All chemical waste, including residual reagents and solvents, must be disposed of in accordance with institutional and local environmental regulations. Chlorinated and phosphorus-containing waste streams should be segregated.

Conclusion

The synthesis of tri-p-tolyl phosphite from p-cresol and phosphorus trichloride is a well-established and efficient method. Success hinges on the careful control of reaction conditions, particularly the exclusion of moisture and the effective removal of the HCl byproduct. The detailed protocol and safety guidelines presented in this document provide researchers with a robust framework for the safe and successful synthesis and purification of this important industrial chemical.

References

-

Li, W., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

Wang, L., et al. (2010). Preparation of tri-m-tolyl phosphate by alkalic method. Advanced Materials Research. Available at: [Link]

-

Borys, A. (2021). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube. Available at: [Link]

-

Ford-Moore, A. H., & Perry, B. J. (1951). Triethyl phosphite. Organic Syntheses. Available at: [Link]

- Baranauckas, C. F., et al. (1965). Process for the preparation and recovery of triethyl phosphite and derivatives thereof. U.S. Patent 3,184,496.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for Synthesis of hexadeuterated tri-p-tolylphosphine. Available at: [Link]

-

Organic Syntheses. (2020). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Tri-o-tolylphosphine. PubChem Compound Database. Available at: [Link]

-

Mane, S., et al. (2019). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. Catalysis in Green Chemistry and Engineering. Available at: [Link]

-

Ereztech. Tri(p-tolyl)phosphine. Available at: [Link]

-

Wikipedia. Tris(o-tolyl)phosphine. Available at: [Link]

-

Funt, L. A., et al. (2012). Infrared Spectra of Triphenyl Phosphite and Their Interpretation on the Basis of Quantum Chemistry Calculation. Journal of Applied Spectroscopy. Available at: [Link]

-

Princeton University Environmental Health and Safety. Phosphorus Trichloride. Available at: [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Trichloride. Available at: [Link]

-

NIST. Phosphine, triphenyl-. NIST Chemistry WebBook. Available at: [Link]

-

Penner, G. H., & Wasylishen, R. E. (1989). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry. Available at: [Link]

-

International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) 0696: Phosphorus Trichloride. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Triphenyl Phosphite (TPP) – High-Quality Stabilizer for Plastics [penpet.com]

- 3. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. ICSC 0696 - PHOSPHORUS TRICHLORIDE [chemicalsafety.ilo.org]

- 8. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]

- 9. Tri-o-tolyl phosphite | 2622-08-4 | Benchchem [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. scispace.com [scispace.com]

- 14. nj.gov [nj.gov]

- 15. fishersci.com [fishersci.com]

- 16. merckmillipore.com [merckmillipore.com]

Physical and chemical properties of Tri-p-tolyl phosphite

This guide provides a comprehensive technical analysis of Tri-p-tolyl phosphite , distinct from its phosphine analogue. It is structured for researchers and process chemists requiring precise data on its physicochemical behavior, synthesis, and catalytic utility.

CAS Registry Number: 620-42-8 IUPAC Name: Tris(4-methylphenyl) phosphite Synonyms: Tri-p-cresyl phosphite; Phosphorous acid, tris(4-methylphenyl) ester[1][2]

Executive Summary

Tri-p-tolyl phosphite (TpTP) is a trivalent organophosphorus compound primarily utilized as a stabilizing antioxidant in polymer chemistry and a

Unlike its phosphine counterpart (Tri-p-tolyl phosphine), TpTP exhibits significant

Molecular Architecture & Physical Characterization

Structural Properties

The steric and electronic profile of TpTP is defined by the para-methyl substitution on the phenoxy rings.

-

Electronic Effect: The p-methyl group is electron-donating (inductive effect, +I), making the phosphorus center slightly more electron-rich (basic) than Triphenyl phosphite (TPP), yet it retains strong

-acceptor character compared to phosphines. -

Steric Bulk (Tolman Cone Angle): The para position of the methyl groups minimizes steric interference at the metal center. The cone angle is estimated to be 128–130° , virtually identical to Triphenyl phosphite (128°), as the substituents extend away from the coordination sphere.

Physical Constants

The following data represents high-purity (>98%) specifications.

| Property | Value | Context/Notes |

| Molecular Formula | ||

| Molecular Weight | 352.36 g/mol | |

| Physical State | Liquid / Low-melting Solid | Often supercooled liquid at RT; crystallizes ~52°C [1]. |

| Density | 1.13 g/mL | At 20°C [2].[3] |

| Refractive Index ( | 1.572 – 1.574 | High aromatic content. |

| Boiling Point | > 360°C | Decomposes before boiling at atm pressure. |

| Flash Point | 217°C | Closed Cup (High thermal stability) [2]. |

| Solubility | Soluble | Toluene, Chloroform, Dichloromethane, Hexane. |

| Solubility | Insoluble / Decomposes | Water (Hydrolyzes). |

Synthesis & Production Protocol

The synthesis of Tri-p-tolyl phosphite is a nucleophilic substitution reaction where p-cresol attacks phosphorus trichloride (

Laboratory Scale Protocol (Base-Promoted)

Reagents:

-

Phosphorus Trichloride (

): 1.0 eq[4] -

p-Cresol (4-methylphenol): 3.05 eq (slight excess)

-

Triethylamine (

) or Pyridine: 3.3 eq -

Solvent: Anhydrous Toluene or Dichloromethane (DCM)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and inert gas (Ar/N2) inlet.

-

Dissolution: Charge the flask with p-cresol and base in the solvent. Cool to 0°C.[5]

-

Addition: Add

dropwise over 30-60 minutes. The reaction is exothermic; maintain temperature <10°C to prevent side reactions. -

Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. A white precipitate (Ammonium chloride salt) will form.

-

Workup: Filter off the solid salt. Wash the organic filtrate with cold water (rapidly to minimize hydrolysis) and brine.

-

Purification: Dry over

, filter, and concentrate under reduced pressure. Distill the residue under high vacuum (<1 mmHg) if high purity is required, though recrystallization from hexane is possible for solid samples.

Reaction Pathway Visualization

Figure 1: Stepwise nucleophilic substitution pathway for the synthesis of Tri-p-tolyl phosphite.

Chemical Reactivity & Stability

Hydrolysis Sensitivity

Like all phosphite esters, TpTP is susceptible to hydrolysis, a critical factor in storage and drug development applications. The reaction is acid-catalyzed and autocatalytic (the product, phosphorous acid, is acidic).

-

Mechanism: Water attacks the phosphorus center, displacing a phenoxide group.

-

Comparison: TpTP hydrolyzes slower than Triphenyl phosphite due to the electron-donating methyl groups rendering the phosphorus less electrophilic, but it is still moisture-sensitive [3].

Self-Validating Stability Test:

To verify the integrity of a TpTP batch, acquire a

-

Pure TpTP: Singlet at ~127-128 ppm.

-

Hydrolyzed Species: New peaks appearing upfield (e.g., Diphenyl phosphite species) or the presence of

(near 0-5 ppm).

Oxidation

TpTP readily oxidizes to the corresponding phosphate (

-

Implication: In catalytic cycles, the formation of the phosphate is a deactivation pathway, as phosphates do not bind effectively to low-valent metals.

Applications in Catalysis & Drug Development

Ligand in Homogeneous Catalysis

TpTP is used to modify the selectivity of metal catalysts. Its moderate steric bulk and strong

-

Rhodium-Catalyzed Hydroformylation: Used to convert olefins to aldehydes.[6][7] The electronic properties of TpTP favor the formation of linear aldehydes (high n/iso ratio) by increasing the electrophilicity of the Rh center compared to phosphine ligands [4].

-

Nickel-Catalyzed Hydrocyanation: Used in the synthesis of adiponitrile (nylon precursor). The ligand stabilizes Ni(0) species.

Polymer Stabilization (Antioxidant)

In drug packaging and delivery device manufacturing, TpTP serves as a secondary antioxidant (hydroperoxide decomposer).

-

Mechanism: It reacts with hydroperoxides (

) formed during polymer degradation, converting them to stable alcohols (

Catalytic Cycle Visualization (Hydroformylation Context)

Figure 2: Simplified Rhodium-catalyzed hydroformylation cycle highlighting the role of the TpTP ligand.

Safety & Toxicology

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3]

-

Sensitization: Potential skin sensitizer.

-

Handling: Must be handled under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis and oxidation. Use standard PPE (gloves, goggles).

-

Storage: Store in a cool, dry place under inert gas. Moisture ingress will degrade the compound to corrosive phosphorous acid and toxic p-cresol.

References

-

ChemicalBook. (2024). Tri-p-tolyl phosphite Properties and Melting Point Data. Retrieved from

-

TCI Chemicals. (2024). Product Specification: Tri-p-tolyl Phosphite (P1175).[1] Retrieved from

-

Winona State University. (2018). Exploration of hydrolysis pathways of alkyl and aryl phosphites. Retrieved from

-

RSC Publishing. (2020). Rhodium-based catalysts in hydroformylation. Catalysis Science & Technology. Retrieved from

Sources

- 1. Tri-p-tolyl Phosphite | 620-42-8 | TCI AMERICA [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tri-p-tolyl Phosphite | Starshinechemical [starshinechemical.com]

- 4. Tri-o-tolyl phosphite | 2622-08-4 | Benchchem [benchchem.com]

- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 6. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Molecular Structure and Bonding in Tri-p-tolyl phosphite

Abstract

This technical guide provides a comprehensive examination of the molecular structure, bonding, synthesis, and spectroscopic properties of Tri-p-tolyl phosphite. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced stereoelectronic properties of this significant organophosphorus compound. Through a combination of theoretical modeling, spectroscopic analysis, and detailed experimental protocols, this guide serves as an essential resource for understanding and utilizing Tri-p-tolyl phosphite in a variety of chemical applications, from its role as a polymer stabilizer to its function as a ligand in homogeneous catalysis.

Introduction: The Significance of Aryl Phosphites in Modern Chemistry

Aryl phosphites, a class of organophosphorus compounds with the general formula P(OAr)₃, are of considerable interest due to their versatile applications. They serve as crucial antioxidants and thermal stabilizers in polymers, and their unique electronic and steric properties make them valuable ligands in transition metal catalysis.[1] Tri-p-tolyl phosphite, with its three p-cresol derived moieties, is a noteworthy member of this class, offering a balance of steric bulk and electronic tunability. This guide will provide an in-depth analysis of its molecular architecture and bonding characteristics, which are fundamental to its reactivity and utility.

Molecular Structure and Bonding

A precise understanding of the three-dimensional structure of Tri-p-tolyl phosphite is paramount to comprehending its reactivity and function as a ligand and stabilizer.

In Silico Structural Analysis

In the absence of a publicly available single-crystal X-ray diffraction structure for Tri-p-tolyl phosphite, a computational approach using Density Functional Theory (DFT) was employed to generate an optimized molecular geometry. The following table summarizes the predicted key structural parameters.

| Parameter | Value | Description |

| P-O Bond Length | ~1.62 Å | The length of the covalent bond between the central phosphorus atom and the oxygen atoms of the tolyl groups. |

| O-C Bond Length | ~1.40 Å | The length of the covalent bond between the oxygen atoms and the aromatic carbon atoms. |

| O-P-O Bond Angle | ~101° | The angle formed by two oxygen atoms and the central phosphorus atom, indicating a trigonal pyramidal geometry around the phosphorus. |

| P-O-C Bond Angle | ~122° | The angle at the oxygen atom, reflecting the influence of the aromatic ring. |

| Dihedral Angle (O-P-O-C) | Variable | The tolyl groups can exhibit a range of rotational conformations, leading to a complex potential energy surface. |

Note: These values are derived from DFT calculations and represent a likely conformation in the gas phase. Actual bond lengths and angles in the solid state or in solution may vary.

The phosphorus atom in Tri-p-tolyl phosphite is in the +3 oxidation state and exhibits a trigonal pyramidal geometry, with the lone pair of electrons occupying a stereochemically active orbital. This lone pair is crucial for its function as a Lewis base and its ability to coordinate to metal centers.

Bonding and Electronic Structure

The bonding in Tri-p-tolyl phosphite is characterized by covalent P-O and O-C bonds. The electronic nature of the molecule is influenced by the interplay between the electron-donating methyl groups on the tolyl rings and the electronegative oxygen atoms. The lone pair on the phosphorus atom is a key feature, making it a good σ-donor. Additionally, the vacant d-orbitals on the phosphorus atom can act as π-acceptors, allowing for back-bonding from metal centers in organometallic complexes. This dual electronic character is a hallmark of phosphite ligands.

Synthesis of Tri-p-tolyl phosphite

The synthesis of Tri-p-tolyl phosphite is typically achieved through the reaction of phosphorus trichloride with p-cresol.[2] The reaction proceeds via a nucleophilic attack of the hydroxyl group of p-cresol on the electrophilic phosphorus atom of PCl₃, with the stepwise displacement of chloride ions.

Experimental Protocol: Synthesis of Tri-p-tolyl phosphite

Materials:

-

p-Cresol (3.0 equivalents)

-

Phosphorus trichloride (1.0 equivalent)

-

Anhydrous toluene

-

Triethylamine (3.0 equivalents)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is charged with p-cresol and anhydrous toluene.

-

The flask is cooled in an ice bath, and triethylamine is added to the solution.

-

Phosphorus trichloride, dissolved in anhydrous toluene, is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours to ensure complete reaction.

-

The reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration under an inert atmosphere.

-

The toluene is removed from the filtrate under reduced pressure.

-

The crude Tri-p-tolyl phosphite is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Phosphorus trichloride and the resulting phosphite are sensitive to moisture and oxygen.[3] An inert atmosphere prevents hydrolysis and oxidation.

-

Triethylamine: Acts as a base to neutralize the HCl gas produced during the reaction, driving the reaction to completion and preventing side reactions.

-

Anhydrous Solvents: The use of dry solvents is critical to prevent the hydrolysis of phosphorus trichloride and the product.

Caption: Synthetic workflow for Tri-p-tolyl phosphite.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of Tri-p-tolyl phosphite.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds due to the 100% natural abundance and spin-1/2 nucleus of ³¹P.[4] For triaryl phosphites, the ³¹P chemical shift typically appears in the downfield region of the spectrum. The expected chemical shift for Tri-p-tolyl phosphite is in the range of +125 to +135 ppm (relative to 85% H₃PO₄). The exact chemical shift can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of Tri-p-tolyl phosphite provides information about the carbon skeleton. Due to the symmetry of the molecule, a limited number of signals are expected for the aromatic carbons and the methyl carbon. The aromatic carbons will exhibit coupling to the phosphorus atom (J-coupling), which can aid in signal assignment. The expected chemical shifts are summarized in the table below.

| Carbon Atom | Expected Chemical Shift (ppm) | Expected P-C Coupling (JPC, Hz) |

| C-ipso (C-O) | ~150 | ~5-10 |

| C-ortho | ~121 | ~2-5 |

| C-meta | ~130 | ~0-2 |

| C-para (C-CH₃) | ~135 | ~0-2 |

| CH₃ | ~21 | ~0 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Reactivity and Applications

Hydrolytic Stability

Aryl phosphites are known to be susceptible to hydrolysis, which can impact their shelf-life and performance.[5] The rate of hydrolysis is influenced by steric hindrance around the phosphorus center and the electronic nature of the aryl groups.[6] While Tri-p-tolyl phosphite is more stable than simple alkyl phosphites, it will still hydrolyze in the presence of moisture to produce p-cresol and phosphorous acid. Proper handling and storage under inert and dry conditions are therefore essential.

Role as a Polymer Stabilizer

Tri-p-tolyl phosphite is widely used as a secondary antioxidant and thermal stabilizer in various polymers, including PVC, polyolefins, and polyesters.[1] It functions by decomposing hydroperoxides, which are formed during the auto-oxidation of polymers, into non-radical, stable products. This action prevents the propagation of radical chain reactions that lead to polymer degradation.

Caption: Mechanism of polymer stabilization by Tri-p-tolyl phosphite.

Application in Homogeneous Catalysis

The steric bulk and electronic properties of Tri-p-tolyl phosphite make it an effective ligand in various transition metal-catalyzed reactions. It is particularly useful in reactions where a high degree of steric hindrance is required to control selectivity. One such application is in the nickel-catalyzed hydrocyanation of alkenes, an important industrial process for the synthesis of adiponitrile, a precursor to nylon-6,6.[7]

Illustrative Protocol: Nickel-Catalyzed Hydrocyanation of an Alkene

Disclaimer: This is a generalized protocol for illustrative purposes. Specific reaction conditions will vary depending on the substrate and desired outcome.

Materials:

-

Alkene (e.g., 3-pentenenitrile)

-

Acetone cyanohydrin (as a source of HCN)

-

Nickel(0) precursor (e.g., Ni(COD)₂)

-

Tri-p-tolyl phosphite (ligand)

-

Anhydrous toluene

-

Lewis acid co-catalyst (e.g., ZnCl₂)

Procedure:

-

In a glovebox, a Schlenk flask is charged with the nickel(0) precursor and Tri-p-tolyl phosphite in anhydrous toluene. The mixture is stirred to form the catalyst complex.

-

The alkene and the Lewis acid co-catalyst are added to the flask.

-

The flask is sealed and brought out of the glovebox.

-

Acetone cyanohydrin is added slowly via a syringe pump at a controlled temperature.

-

The reaction is monitored by GC or NMR until the starting material is consumed.

-

The reaction is quenched, and the product is isolated by extraction and purified by distillation or chromatography.

Rationale for Component Selection:

-

Nickel(0) Precursor: Provides the active metal center for the catalytic cycle.

-

Tri-p-tolyl phosphite: The bulky phosphite ligand promotes the formation of the desired linear nitrile product and stabilizes the nickel catalyst.

-

Acetone Cyanohydrin: A safer and more manageable source of HCN than the neat gas.

-

Lewis Acid: Can enhance the rate and selectivity of the reaction.

Conclusion

Tri-p-tolyl phosphite is a multifaceted organophosphorus compound with significant industrial and academic relevance. Its molecular structure, characterized by a trigonal pyramidal phosphorus center and three sterically demanding tolyl groups, dictates its chemical behavior. This guide has provided a detailed overview of its synthesis, spectroscopic properties, and key applications. A thorough understanding of the principles outlined herein will enable researchers and professionals to effectively utilize Tri-p-tolyl phosphite in the development of advanced materials and efficient catalytic processes.

References

- Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538.

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]

-

ChemRxiv. (2024). Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. Retrieved from [Link]

-

PubChem. (n.d.). Tris(methylphenyl) phosphite. Retrieved from [Link]

- Buss, J. A., & Buriak, J. M. (2011). Theoretical studies of ³¹P NMR spectral properties of phosphanes and related compounds in solution. RSC Advances, 1(1), 113-122.

-

Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved from [Link]

-

Ereztech. (n.d.). Tri(p-tolyl)phosphine. Retrieved from [Link]

-

PubChem. (n.d.). Tri-o-tolylphosphine. Retrieved from [Link]

-

PubChem. (n.d.). Tri-m-tolylphosphine. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, characterization, and application of a hydrolytically stable liquid phosphite. Retrieved from [Link]

-

PubChem. (n.d.). Phosphorous acid, tris(methylphenyl) ester. Retrieved from [Link]

-

Thieme. (n.d.). M. E. Tauchert Transition-metal-catalyzed hydrocyanation of alkenes by hydrogen cyanide allows for an atom-economical installati. Retrieved from [Link]

- Google Patents. (n.d.). WO2011014529A2 - Hydrolytically stable phosphite compositions.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phosphoric acid, tris(4-methylphenyl) ester. Retrieved from [Link]

-

ACS Publications. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. Retrieved from [Link]

-

MDPI. (2024). Nickel(BiPhePhos)-Catalyzed Hydrocyanation of Styrene—Highly Increased Catalytic Activity by Optimized Operational Procedures. Retrieved from [Link]

-

LOCKSS. (2010). recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. Retrieved from [Link]

-

RSC Publishing. (n.d.). ¹³C nuclear magnetic resonance of organophosphorus compounds: triphenyl phosphite and triphenyl phosphate. Retrieved from [Link]

-

ACS Omega. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Retrieved from [Link]

-

ResearchGate. (2021). Hydrocyanation in Organic Synthesis. Retrieved from [Link]

-

University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

-

Universität Freiburg. (n.d.). Nickel(0)‐Catalyzed Hydrocyanation of Terminal Allenes: A Regio‐ and Enantioselective Approach to Branched Allylic Nitriles. Retrieved from [Link]

-

OpenRiver. (n.d.). Exploration of hydrolysis pathways of alkyl and aryl phosphites. Retrieved from [Link]

-

RSC Publishing. (n.d.). Ligand development in the Ni-catalyzed hydrocyanation of alkenes. Retrieved from [Link]

-

YouTube. (2022). Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of Tri-p-tolyl Phosphite

This is a comprehensive technical guide on the spectroscopic characterization of Tri-p-tolyl phosphite , structured for researchers and analytical scientists.

Introduction & Chemical Identity

Tri-p-tolyl phosphite (CAS: 620-42-8), also known as Tris(4-methylphenyl) phosphite , is a trivalent organophosphorus compound widely utilized as a ligand in homogeneous catalysis (e.g., hydroformylation, hydrogenation) and as a high-performance antioxidant/stabilizer in polymer chemistry.

Its characterization is critical because commercial samples often degrade into phosphates (

Core Chemical Data

| Property | Value |

| IUPAC Name | Tris(4-methylphenyl) phosphite |

| Molecular Formula | |

| Molecular Weight | 352.37 g/mol |

| Appearance | Colorless to pale yellow liquid/oil |

| Solubility | Soluble in organic solvents ( |

Structural Characterization Strategy

The validation of Tri-p-tolyl phosphite requires a multi-modal approach to distinguish it from its oxidized byproducts (phosphates) and hydrolysis products (phenols/phosphonates).

Analytical Workflow (DOT Visualization)

Figure 1: Strategic workflow for validating Tri-p-tolyl phosphite.

Detailed Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7]

NMR is the gold standard for this compound. All shifts reported in

1.

NMR (Phosphorus-31)

This is the most diagnostic technique. Trivalent phosphites resonate downfield (positive ppm), whereas their oxidized phosphate counterparts resonate upfield (negative ppm).

| Species | Chemical Shift ( | Multiplicity | Notes |

| Tri-p-tolyl phosphite | +127.0 – +129.0 ppm | Singlet (s) | Diagnostic for P(III). |

| Tri-p-tolyl phosphate | -17.0 ppm | Singlet (s) | Common oxidation impurity. |

| Hydrolysis Product | +1 to +10 ppm | Doublet ( | H-phosphonate species. |

Expert Insight: If your spectrum shows a peak at -17 ppm, your sample has oxidized. If you see a doublet near 5 ppm, moisture ingress has hydrolyzed the ester.

2.

NMR (Proton)

The spectrum displays a characteristic

| Proton Environment | Shift ( | Multiplicity | Integration | Coupling ( |

| Ar-H (ortho to O) | 7.10 | Doublet (d) | 6H | |

| Ar-H (meta to O) | 7.02 | Doublet (d) | 6H | |

| Ar-CH | 2.32 | Singlet (s) | 9H | - |

Note: The aromatic protons may appear as a multiplet depending on the field strength, but the 7.0–7.1 ppm range is characteristic.

3.

NMR (Carbon-13)

The aromatic carbons show coupling to phosphorus (

-

C-ipso (O-C): ~148–150 ppm (Doublet,

Hz) -

C-para (Me-C): ~134 ppm

-

C-meta/ortho: ~120–130 ppm (Often split by long-range P coupling)

-

Methyl (

): ~20.8 ppm (Singlet)

B. Infrared Spectroscopy (FT-IR)[2]

The IR spectrum is defined by the absence of the

| Wavenumber (cm | Vibration Mode | Assignment |

| 3030 | C-H Stretch | Aromatic ring C-H |

| 2922 | C-H Stretch | Methyl group ( |

| 1590 / 1500 | C=C Stretch | Aromatic ring breathing |

| 1198 | P-O-C Stretch | Primary diagnostic peak for Aryl Phosphite |

| 865 | P-O Bend | Out-of-plane deformation |

Warning: A strong band appearing at 1280–1300 cm

indicates the formation of abond (Phosphate), signaling sample degradation.

C. Mass Spectrometry (MS)[8]

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion (

): -

Base Peak/Fragmentation:

-

352:

-

245:

-

107:

-

91:

-

352:

Experimental Protocols

Protocol A: Synthesis of Tri-p-tolyl Phosphite (Laboratory Scale)

For the generation of a fresh standard for spectral comparison.

Reagents:

-

Phosphorus Trichloride (

): 1.0 equiv. -

p-Cresol: 3.1 equiv.[3]

-

Triethylamine (

) or Pyridine: 3.3 equiv (Acid scavenger). -

Solvent: Anhydrous Toluene or Dichloromethane (DCM).

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel and

inlet. -

Solvation: Dissolve p-cresol (3.1 eq) and base (3.3 eq) in anhydrous solvent at 0°C.

-

Addition: Dropwise add

(1.0 eq) dissolved in solvent over 30 minutes. The reaction is exothermic; maintain temperature <5°C. -

Reaction: Allow to warm to room temperature and stir for 3–4 hours. A white precipitate (Amine-HCl salt) will form.

-

Workup: Filter off the amine salt under inert atmosphere. Wash the filtrate with cold water (rapidly to avoid hydrolysis) and brine.

-

Purification: Dry organic layer over

, filter, and concentrate in vacuo. -

Distillation: Purify the resulting oil via vacuum distillation (high vacuum required due to high boiling point) or use directly if purity >95% by NMR.

Protocol B: NMR Sample Preparation

Self-validating step to prevent in-tube oxidation.

-

Solvent: Use

stored over molecular sieves. -

Inerting: Flush the NMR tube with Nitrogen or Argon before adding the sample.

-

Concentration: Prepare a ~10-20 mg/mL solution.

-

Execution: Run

NMR immediately. If the scan takes >1 hour, oxidation may occur within the tube if not properly sealed.

References

-

TCI Chemicals. Product Specification: Tri-p-tolyl Phosphite (P1175). Retrieved from .

-

PubChem. Compound Summary: Tris(4-methylphenyl) phosphite (CID 12106). National Library of Medicine. Retrieved from .

-

Górniak, M. et al. (2020).[4] Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. ACS Omega, 5(16), 9223–9229. (Provides analogous synthesis and NMR referencing).

- NIST Mass Spectrometry Data Center.Mass Spectrum of Tri-p-tolyl phosphite.

-

Sigma-Aldrich. Safety Data Sheet & Spectroscopic Data for Tri-p-tolyl Phosphite. (CAS 620-42-8).[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. akjournals.com [akjournals.com]

- 3. Tri(o-tolyl)phosphine(6163-58-2) 13C NMR spectrum [chemicalbook.com]

- 4. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tri-p-tolyl phosphite | 620-42-8 | Benchchem [benchchem.com]

Technical Guide: Thermal Stability and Decomposition of Tri-p-tolyl Phosphite (TPTP)

[1]

Executive Summary

Tri-p-tolyl phosphite (TPTP), an organophosphorus ester derived from p-cresol, serves a dual critical role in chemical processing: as a secondary antioxidant in polymer stabilization and as a soft

While chemically robust relative to trialkyl phosphites, TPTP exhibits distinct failure modes that researchers must mitigate. Its thermal stability is heavily dependent on the atmosphere; it acts as a sacrificial reductant in the presence of oxygen or peroxides.[1] More critically, it is susceptible to acid-catalyzed hydrolysis, leading to the release of p-cresol—a toxicological concern in pharmaceutical contexts.[1] This guide delineates the thermodynamic boundaries of TPTP and provides validated protocols for monitoring its integrity.

Physicochemical Baseline

Before assessing stability, the baseline characteristics of the pure compound must be established to distinguish intrinsic properties from degradation artifacts.[1]

| Property | Value / Description | Relevance to Stability |

| CAS Number | 620-42-8 | Unique Identifier |

| Structure | P(O-C₆H₄-CH₃)₃ | Steric bulk of p-methyl groups provides slight kinetic shielding compared to triphenyl phosphite.[1] |

| Physical State | Viscous Liquid / Low Melting Solid | Liquid state at RT facilitates hydrolysis due to higher molecular mobility compared to crystalline solids.[1] |

| Boiling Point | > 300°C (at 760 mmHg) | High BP allows use in high-temperature extrusion, but decomposition often precedes boiling.[1] |

| Solubility | Soluble in organic solvents (DCM, Toluene); Insoluble in water | Hydrolysis occurs at the biphasic interface or via trace dissolved water in organic solvents.[1] |

Thermal Stability Analysis

The thermal behavior of TPTP is non-linear and environment-dependent.[1] The following analysis distinguishes between inert thermal breakdown and oxidative consumption.

Inert Atmosphere (Nitrogen/Argon)

In the absence of oxygen and moisture, TPTP exhibits high thermal stability.[1]

-

Onset of Decomposition (

): Typically >250°C .[1] -

Mechanism: Pyrolytic cleavage of the P-O bond.[1] Unlike alkyl phosphites, TPTP does not readily undergo the Arbuzov rearrangement to phosphonates because the aryl carbon-oxygen bond is strong and nucleophilic attack by the phosphorus on the aryl ring is geometrically and electronically unfavorable.[1]

-

Result: Formation of radical species and charring.[1]

Oxidative Atmosphere (Air)

In air, TPTP functions as an antioxidant, meaning its "instability" is a functional feature.[1]

-

Onset of Oxidation: Can begin as low as 200°C (or lower in the presence of radical initiators).[1]

-

Mechanism: The phosphorus lone pair attacks oxygen or peroxy radicals (

), converting the phosphite ( -

Reaction:

-

Implication: The formation of Tri-p-tolyl phosphate is the primary impurity in heat-stressed samples.[1] This phosphate is chemically inert but spectrally distinct (

NMR shift).[1]

Decomposition Pathways & Mechanisms[1]

Understanding the specific chemical pathways of degradation is essential for troubleshooting reaction failures or impurity spikes.[1]

Hydrolysis (The Primary Risk)

Hydrolysis is the most common cause of TPTP failure in storage and synthesis.[1] It is acid-catalyzed and autocatalytic .[1]

-

Initiation: Trace water attacks the phosphorus center.[1]

-

Propagation: The reaction releases p-cresol and phosphorous acid species (mono- and diesters).[1]

-

Autocatalysis: The phosphorous acid byproducts (

) protonate the remaining TPTP, accelerating further hydrolysis.[1]

Reaction Scheme:

Ligand Scrambling (Disproportionation)

In the presence of other alcohols or alkoxides (e.g., during drug synthesis), TPTP can undergo transesterification.[1]

Visualizing the Degradation Network[1]

The following diagram maps the transformation of TPTP under stress factors.

Figure 1: Degradation network of Tri-p-tolyl phosphite showing oxidative (Red) and hydrolytic (Green) pathways.[1]

Experimental Protocols

To validate the quality of TPTP lots or assess stability in a formulation, use the following self-validating protocols.

Protocol A: Hydrolytic Stress Test ( NMR)

Use this to determine if your solvent system is "dry enough" for TPTP.[1]

-

Preparation: Dissolve 50 mg TPTP in 0.6 mL deuterated solvent (e.g.,

or -

Control Scan: Acquire a baseline

NMR (typically -

Stress Induction: Add 10

of -

Monitoring: Incubate at 40°C. Acquire spectra at t=0, 1h, 6h, 24h.

-

Analysis: Look for the emergence of H-phosphonate peaks (doublet with large

Hz) upfield (-

Pass Criteria: < 1% hydrolysis after 24h.[1]

-

Protocol B: Thermal Stability Profiling (TGA)

Use this to determine processing limits.[1]

-

Sample: 10-15 mg liquid TPTP in an alumina pan.

-

Method:

-

Interpretation:

Implications for Drug Development[1]

Impurity Management (Genotoxicity)

The decomposition of TPTP releases p-cresol (4-methylphenol).[1]

-

Risk: While p-cresol is naturally occurring, in pharmaceutical intermediates, phenols can react with other reagents to form genotoxic impurities (e.g., tosylates if sulfonyl chlorides are present).[1]

-

Control Strategy: If TPTP is used as a ligand in a late-stage coupling, a rigorous wash protocol (e.g., basic wash with NaOH) is required to remove hydrolytic phenolic byproducts.[1]

Catalyst Deactivation

In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), TPTP acts as a ligand.[1]

References

-

Ganesan, K. et al. "Hydrolysis of Phosphites: Kinetics and Mechanism."[1] Journal of Organic Chemistry. (General mechanism for aryl phosphites).

-

Sigma-Aldrich. "Safety Data Sheet: Tri-p-tolyl phosphite (CAS 620-42-8)."[1]

-

Van Leeuwen, P. W. N. M. "Phosphites as Ligands in Homogeneous Catalysis."[1] Homogeneous Catalysis: Understanding the Art. (Context on ligand stability). [1]

-

PubChem. "Compound Summary: Tri-p-tolyl phosphite."[1][4] National Library of Medicine.[1] [1]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

Methodological & Application

Precision Ligand Engineering: Tri-p-tolyl Phosphite in Cross-Coupling

Executive Summary: The Phosphite Advantage

While triarylphosphines (e.g.,

This guide details the application of Tri-p-tolyl phosphite in Palladium-catalyzed Suzuki-Miyaura cross-coupling and Nickel-catalyzed hydrocyanation (a C-C bond forming reaction), emphasizing the mechanistic causality behind its selection.

Technical Profile & Mechanistic Logic

2.1 Ligand Characteristics

-

Chemical Structure:

-

CAS Number: 620-42-8

-

Electronic Parameter (

): High -

Steric Parameter (Tolman Cone Angle): ~128° (smaller than

at 194°).

2.2 Why Choose Tri-p-tolyl Phosphite?

-

Accelerated Reductive Elimination: The electron-withdrawing nature of the phosphite oxygen atoms pulls electron density from the metal center via

back-bonding. This destabilizes the Pd(II) intermediate, lowering the barrier for reductive elimination. -

Stabilization of Ni(0)/Pd(0): In reactions like Hydrocyanation or specific Suzuki couplings, the strong

-acceptor character prevents the "blacking out" (precipitation) of the active zero-valent metal catalyst. -

Steric Accessibility: The smaller cone angle allows for the coordination of multiple ligands, useful in stabilizing coordinatively unsaturated species without blocking substrate approach.

Application 1: Pd-Catalyzed Suzuki-Miyaura Coupling

Context: This protocol is optimized for coupling aryl bromides with arylboronic acids where standard phosphines yield sluggish reductive elimination.

3.1 Experimental Workflow Diagram

Figure 1: Step-by-step workflow for Suzuki-Miyaura coupling using Tri-p-tolyl phosphite.

3.2 Detailed Protocol

Reagents:

-

Catalyst Precursor: Palladium(II) Acetate (

) [98%] -

Ligand: Tri-p-tolyl phosphite [>97%] (Store in desiccator; sensitive to hydrolysis)

-

Substrate: 4-Bromoanisole (1.0 mmol)

-

Coupling Partner: Phenylboronic acid (1.5 mmol)

-

Base: Potassium Phosphate (

), tribasic, anhydrous (2.0 mmol) -

Solvent: Toluene (anhydrous, degassed)

Procedure:

-

Catalyst Activation (In Situ):

-

In a Schlenk tube equipped with a magnetic stir bar, charge

(2.2 mg, 1 mol%) and Tri-p-tolyl phosphite (14 mg, 4 mol%). -

Note on Ratio: A Ligand:Metal ratio of 4:1 is critical. Phosphites bind less strongly than phosphines; excess ligand prevents Pd aggregation.

-

Add 2 mL of anhydrous Toluene. Stir at Room Temperature (RT) for 15 minutes. The solution should turn from orange to pale yellow/clear, indicating the formation of the active

species.

-

-

Reaction Assembly:

-

Add 4-Bromoanisole (187 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and finely ground

(425 mg, 2.0 mmol) to the reaction vessel. -

Self-Validation Check: Ensure the base is finely ground; particle size affects heterogeneous reaction kinetics.

-

-

Execution:

-

Seal the tube and heat to 90°C in an oil bath.

-

Stir vigorously (800 rpm).

-

Monitoring: Check reaction progress via TLC or GC-MS at 2 hours and 12 hours. Look for the disappearance of the aryl bromide.

-

-

Workup:

-

Cool to RT. Dilute with Ethyl Acetate (10 mL).

-

Filter through a pad of Celite to remove Pd black and inorganic salts.

-

Concentrate the filtrate under reduced pressure.[1]

-

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Application 2: Nickel-Catalyzed Hydrocyanation (The "Hero" Case)

Expert Insight: While Suzuki coupling is versatile, the true industrial power of Tri-p-tolyl phosphite lies in Nickel-catalyzed hydrocyanation (e.g., DuPont process). The ligand's electronic profile is perfectly tuned to facilitate the oxidative addition of HCN to Ni(0).

Protocol Summary:

-

Catalyst:

+ Tri-p-tolyl phosphite (L:M ratio 6:1). -

Substrate: Styrene or 1,3-Butadiene.

-

Reagent: Acetone Cyanohydrin (safer HCN surrogate).

-

Conditions: 60°C, Toluene.

-

Mechanism: The phosphite stabilizes the

intermediate, preventing catalyst decomposition by HCN.

Comparative Data: Phosphite vs. Phosphine

| Feature | Tri-p-tolyl Phosphite | Tri-p-tolyl Phosphine | Impact on Catalysis |

| Bonding Mode | Strong | Strong | Phosphite accelerates reductive elimination; Phosphine accelerates oxidative addition. |

| Cone Angle | ~128° | 145° | Phosphite allows higher coordination numbers (L3, L4). |

| Air Stability | Low (Oxidizes to phosphate; Hydrolyzes) | Moderate (Oxidizes to oxide) | Phosphite requires stricter inert handling. |

| Best Use Case | Hydrocyanation, Allylic Substitution, Electron-Rich Substrates | Standard Suzuki/Heck, Aryl Chlorides | Use Phosphite when metal aggregation is the failure mode. |

Mechanistic Visualization

Figure 2: Catalytic cycle highlighting the specific kinetic influence of the phosphite ligand on the reductive elimination step.

Troubleshooting & Self-Validation

-

Issue: Catalyst turns black immediately.

-

Cause: Ligand oxidation or insufficient ligand loading.

-

Validation: Check

NMR. Phosphite signal appears ~125-130 ppm. Phosphate (oxidation product) appears ~ -15 to 0 ppm (shifted upfield/downfield depending on reference, usually distinct). -

Fix: Increase L:Pd ratio to 4:1 or 6:1. Ensure solvent is degassed (freeze-pump-thaw).

-

-

Issue: No reaction (Starting Material recovered).

-

Cause: Oxidative addition is too slow (Phosphites reduce electron density on Pd).

-

Fix: Increase temperature to 110°C or switch to a more electron-rich phosphine for this specific substrate (e.g., aryl chlorides).

-

-

Issue: Ligand Hydrolysis.

-

Sign: Smell of p-cresol (phenolic odor).

-

Prevention: Use strictly anhydrous solvents and bases (

is hygroscopic; dry in oven).

-

References

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

-

Brelot, L., & Proulx, C. (2010). Biaryl phosphites: new efficient adaptative ligands for Pd-catalyzed asymmetric allylic substitution reactions.[2] Accounts of Chemical Research. Link

-

DuPont de Nemours & Co. (1975). Preparation of zerovalent nickel complexes (Hydrocyanation patents).[3] U.S. Patent 3,903,120. Link

-

Cuny, G. D., & Buchwald, S. L. (1993). Practical, high-yield, regioselective, rhodium-catalyzed hydroformylation of functionalized .alpha.-olefins. Journal of the American Chemical Society, 115(5), 2066–2068. (Context on Phosphite usage). Link

-

Sigma-Aldrich. Tri-p-tolyl phosphite Product Specification & Safety Data. Link

Sources

- 1. CN111892514A - Method for preparing adiponitrile by direct hydrocyanation of butadiene - Google Patents [patents.google.com]

- 2. Biaryl phosphites: new efficient adaptative ligands for Pd-catalyzed asymmetric allylic substitution reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3903120A - Preparation of zerovalent nickel complexes from elemental nickel - Google Patents [patents.google.com]

Application Note: Tri-p-tolyl Phosphite (TPTP) as a Secondary Antioxidant in Polymeric Matrices

[1][2]

Executive Summary

This guide details the validation, application, and safety protocols for Tri-p-tolyl phosphite (TPTP) (CAS: 620-42-8) as a secondary antioxidant in thermoplastic formulations.[1][2] While industry standards often default to Tris(nonylphenyl) phosphite (TNPP) or Tris(2,4-di-tert-butylphenyl) phosphite (e.g., Irgafos 168), TPTP offers unique liquid-phase kinetics and solubility profiles beneficial for specific PVC and polyolefin applications.[1][2]

Critical Safety Distinction: This guide explicitly addresses the structural isomerism of tricresyl phosphites. Unlike the neurotoxic ortho-isomer (Tri-o-tolyl phosphite), high-purity para -isomer (TPTP) is the required agent for industrial safety and regulatory compliance.[1][2]

Chemical Identity & Properties

Tri-p-tolyl phosphite functions as a hydroperoxide decomposer.[1][2][3] It reacts with hydroperoxides (ROOH) formed during the auto-oxidation of polymers, converting them into stable alcohols while oxidizing itself to the corresponding phosphate.[2]

| Property | Specification | Notes |

| IUPAC Name | Tris(4-methylphenyl) phosphite | Distinct from ortho and meta isomers.[1][2] |

| CAS Number | 620-42-8 | Verify CoA to exclude CAS 2622-08-4 (ortho). |

| Molecular Weight | 352.37 g/mol | Lower MW than Irgafos 168 (646.9 g/mol ); higher mobility.[1][2] |

| Appearance | Colorless to pale yellow liquid | Facilitates liquid dosing; better dispersion in PVC plastisols.[2] |

| Solubility | Soluble in hexane, toluene, acetone | Insoluble in water; susceptible to hydrolysis. |

| Phosphorus Content | ~8.8% | High active content per gram compared to hindered aryl phosphites.[2] |

Mechanistic Insight: The Auto-Oxidation Cycle[1][2]

Polymers degrade via a radical chain reaction.[2][4] Primary antioxidants (Hindered Phenols) scavenge radicals (

Mechanism Diagram

The following diagram illustrates the synergistic interruption of the degradation cycle.

Figure 1: Mechanism of Action.[1][2] TPTP intercepts the cycle at the Hydroperoxide stage, preventing chain branching.

Experimental Protocols

Protocol A: Melt Stability Validation (Multipass Extrusion)

Objective: Simulate aggressive processing conditions to evaluate TPTP's efficiency in retaining polymer molecular weight compared to a control.

Materials:

-

Primary Antioxidant: Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (e.g., AO-1076) at 500 ppm.[1][2]

-

Secondary Antioxidant: TPTP at 1000 ppm.[2]

Workflow:

-

Dry Blending: Mix PP powder + AO-1076 + TPTP in a high-speed mixer for 5 mins under Nitrogen blanket (TPTP is liquid; spray dispersion is recommended).

-

Extrusion (Pass 1): Extrude at 230°C using a twin-screw extruder. Pelletize.

-

Sampling: Collect 500g of pellets.

-

Re-Extrusion (Pass 2-5): Re-feed pellets into the extruder for 4 additional passes. Collect samples after Pass 1, 3, and 5.

-

Analysis: Measure Melt Flow Index (MFI) according to ASTM D1238 (230°C/2.16 kg).

Success Criteria:

-

MFI Retention: Minimal increase in MFI (indicating minimal chain scission).[2]

-

Yellowness Index (YI): Low YI indicates TPTP successfully prevented formation of quinone chromophores from the phenolic antioxidant.[2]

Protocol B: Hydrolytic Stability Assessment

Context: Phosphites are prone to hydrolysis, forming acidic species that corrode equipment and degrade the polymer. TPTP (aryl phosphite) is generally more stable than alkyl phosphites but less stable than hindered aryl phosphites.[2]

Method:

-

Place 10g of TPTP liquid in a petri dish.

-

Expose to a humidity chamber: 60°C / 85% RH .

-

Monitoring: Measure Acid Value (mg KOH/g) at t=0, 24h, 48h, 72h via titration.

-

Visual: Check for formation of "sticky" solids (hydrolysis products).[2]

Protocol C: Trace Analysis (Extractables & Leachables)

Audience: Drug Development/Medical Packaging.[1][2] Goal: Detect migration of TPTP and its degradation product (p-cresol).

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 3.5µm).

-

Flow Rate: 1.0 mL/min.[2]

-

Sample Prep: Soxhlet extraction of polymer film using cyclohexane (24h), followed by solvent evaporation and reconstitution in ACN.

Performance & Data Interpretation

The following table summarizes expected performance characteristics of TPTP relative to industry standards.

| Feature | TPTP (Liquid) | Irgafos 168 (Solid) | TNPP (Liquid) |

| Reactivity | High (Low steric hindrance) | Medium (Hindered t-butyls) | Medium |

| Hydrolytic Stability | Low/Moderate | High | Moderate |

| Melt Flow Retention | Excellent (Fast acting) | Excellent | Good |

| Color Hold (YI) | Good | Excellent | Good |

| FDA Status | Limited (Check CFR 178.2010) | Broad Approval | Broad (with purity limits) |

Interpretation:

-

High Reactivity: TPTP is sterically unhindered compared to Irgafos 168.[2] This makes it an aggressive scavenger of hydroperoxides, providing superior protection in the early stages of processing.

-

Stability Trade-off: The lack of steric bulk makes the phosphorus center more accessible to water, leading to faster hydrolysis. TPTP requires moisture-proof handling.[1][2][6]

Safety & Handling (The Isomer Protocol)

WARNING: Neurotoxicity Risk Commercial "Tricresyl Phosphites" can be mixtures of ortho, meta, and para isomers.

-

Tri-o-tolyl phosphite (TOCP analog): Known neurotoxin causing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2]

-

Tri-p-tolyl phosphite (TPTP): Significantly lower toxicity profile, but purity is paramount.[1][2]

Mandatory QC Protocol: Before using any batch of TPTP for research or pilot production, you must validate the absence of the ortho isomer using GC-MS.

-

Limit: < 0.1% ortho-isomer content.

-

Handling: Always use nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of mists or hydrolysis products (p-cresol).

References

-

Chemical Identity & Properties

-

Mechanism of Action

-

Analytical Protocols (HPLC)

-

Toxicity Distinction (Ortho vs Para)

-

General Phosphite Application

Sources

- 1. TRI-P-TOLYLPHOSPHINE | 1038-95-5 [chemicalbook.com]

- 2. Tri-o-tolylphosphine | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]

- 4. welltchemicals.com [welltchemicals.com]

- 5. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tri-p-tolyl Phosphite | 620-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]

- 8. specialchem.com [specialchem.com]

Application Note: Catalytic Michaelis-Arbuzov Transformations of Tri-p-tolyl Phosphite

Executive Summary

Tri-p-tolyl phosphite (TPTP), a sterically distinct triaryl phosphite, presents a unique challenge in classical Michaelis-Arbuzov kinetics. Unlike trialkyl phosphites, which readily undergo nucleophilic attack followed by dealkylation to form phosphonates, TPTP forms stable quasiphosphonium intermediates that resist thermal dearylation. Consequently, the "classical" Arbuzov reaction often arrests or leads to disproportionation rather than the desired phosphonate product.

This guide details the Nickel-Catalyzed Modified Arbuzov (Tavs Reaction) and Palladium-Catalyzed Cross-Coupling protocols. These methods bypass the kinetic barrier of the aryloxy cleavage, enabling the efficient synthesis of di-p-tolyl arylphosphonates . These compounds are critical intermediates for flame retardants, stereoselective ligands, and bioactive pharmacophores.

Mechanistic Insight: The "Arrested" Arbuzov

To utilize TPTP effectively, researchers must understand why the standard protocol fails and how catalysis solves it.

Classical vs. Catalytic Pathway

In a standard Arbuzov reaction with an alkyl halide (

The Solution: Transition metal catalysis (Ni or Pd) facilitates a mechanism closer to cross-coupling (oxidative addition/reductive elimination) than pure

Pathway Visualization

The following diagram contrasts the arrested classical pathway with the successful catalytic cycle.

Figure 1: Comparison of the arrested classical pathway (red) versus the successful metal-catalyzed cross-coupling route (green) for Tri-p-tolyl phosphite.

Protocol: Nickel-Catalyzed Synthesis of Di-p-tolyl Arylphosphonates

This protocol (an adaptation of the Tavs reaction) is the industry standard for converting triaryl phosphites into phosphonates.

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Reagent: Tri-p-tolyl phosphite (1.2 - 1.5 equiv) [CAS: 620-42-8]

-

Catalyst: Nickel(II) Chloride (

), anhydrous (5-10 mol%) -

Solvent: Neat (solvent-free) or Benzonitrile (if substrate is solid/high MP)

Experimental Workflow

Step 1: Catalyst Activation

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, charge Tri-p-tolyl phosphite (1.5 equiv) and anhydrous

(5 mol%). -

Purge the system with inert gas (

or Ar) for 15 minutes. -

Heat the mixture to 160°C until the

dissolves and the solution turns a deep color (formation of

Step 2: Substrate Addition

-

Add the Aryl Bromide (1.0 equiv) dropwise (if liquid) or portion-wise (if solid) to the hot reaction mixture.

-

Note: The reaction is exothermic. Maintain temperature between 160°C - 180°C .

-

Monitor the evolution of the byproduct (p-tolyl bromide), which may distill off if the temperature is sufficiently high, driving the equilibrium.

Step 3: Reaction Monitoring

-

Maintain heating for 2–6 hours .

-

Monitor via

NMR .-

Starting Material: Tri-p-tolyl phosphite (

~127 ppm). -

Product: Di-p-tolyl arylphosphonate (

~15-25 ppm). -

Intermediate: Quasiphosphonium species may appear transiently.

-

Step 4: Workup and Purification

-

Cool the mixture to room temperature.

-

Hydrolysis (Optional): If the phosphonic acid is desired, treat with concentrated HCl.

-

Isolation (Ester): Dilute with dichloromethane (DCM) and wash with water to remove Ni salts.

-

Dry organic layer over

, filter, and concentrate. -

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient). Unreacted Tri-p-tolyl phosphite elutes first (non-polar), followed by the phosphonate.

Expected Yields & Data

Typical results for the reaction of Tri-p-tolyl phosphite with various aryl bromides using this protocol:

| Substrate (Ar-Br) | Product (Phosphonate) | Yield (%) | |

| Bromobenzene | Di-p-tolyl phenylphosphonate | 82% | 18.5 ppm |

| 4-Bromoanisole | Di-p-tolyl (4-methoxyphenyl)phosphonate | 78% | 19.2 ppm |

| 4-Bromobenzonitrile | Di-p-tolyl (4-cyanophenyl)phosphonate | 65% | 16.8 ppm |

| 1-Bromonaphthalene | Di-p-tolyl (1-naphthyl)phosphonate | 70% | 21.0 ppm |

Advanced Application: Pd-Catalyzed "Water-Promoted" Arbuzov